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molecular formula C10H10N4OS B8611844 7-Acetylamino-4-methylthiopyrido[4,3-d]pyrimidine

7-Acetylamino-4-methylthiopyrido[4,3-d]pyrimidine

Cat. No. B8611844
M. Wt: 234.28 g/mol
InChI Key: OZDJEVBZGHSFQX-UHFFFAOYSA-N
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Patent
US05654307

Procedure details

Acetyl chloride (0.70 mL, 9.84 mmol) is added to a solution of 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (0.20 g, 1.04 mmol) (described in a previous experimental) and Eton (1.51 mL, 10.8 mmol) in THF at 0° C., and then the mixture is stirred at 20° C. for 4 h. Water (50 mL) was added, then the solution was extracted with EtOAc (3×50 mL). Evaporation and chromatography on alumina (1% EtOH/CHCl3) yields 7-acetylamino-4-methylthiopyrido[4,3-d]pyrimidine (0.12 g, 49%) as a yellow solid. 1H NMR (DMSO) δ 11.05 (1H, s), 9.30 (1H, s), 9.02 (1H, s), 8.38 (1H, s), 2.71 (3H, s), 2.18 (3H, s).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[NH2:5][C:6]1[N:15]=[CH:14][C:13]2[C:12]([S:16][CH3:17])=[N:11][CH:10]=[N:9][C:8]=2[CH:7]=1.O>C1COCC1>[C:1]([NH:5][C:6]1[N:15]=[CH:14][C:13]2[C:12]([S:16][CH3:17])=[N:11][CH:10]=[N:9][C:8]=2[CH:7]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0.2 g
Type
reactant
Smiles
NC1=CC=2N=CN=C(C2C=N1)SC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 20° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc (3×50 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation and chromatography on alumina (1% EtOH/CHCl3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=2N=CN=C(C2C=N1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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